4-Methoxy-1-methyl-5-nitro-1H-imidazole

Beschreibung

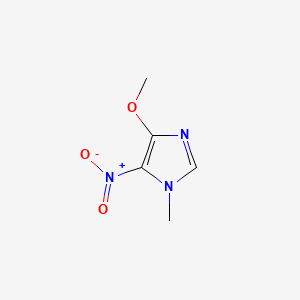

4-Methoxy-1-methyl-5-nitro-1H-imidazole is a nitroimidazole derivative characterized by a methoxy (-OCH₃) group at the 4-position, a methyl (-CH₃) group at the 1-position (on the nitrogen atom), and a nitro (-NO₂) group at the 5-position of the imidazole ring. Nitroimidazoles are renowned for their diverse biological activities, including antimicrobial, antiparasitic, and radiosensitizing properties, and are also explored as high-energy materials . The methoxy substituent in this compound may enhance solubility compared to purely alkyl-substituted analogs, while the nitro group contributes to electron-deficient properties, influencing reactivity and intermolecular interactions .

Eigenschaften

IUPAC Name |

4-methoxy-1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-3-6-4(11-2)5(7)8(9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIQYHIOVHAVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methyl-5-nitro-1H-imidazole can be achieved through several methods. One common approach involves the nitration of 4-methoxy-1-methylimidazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 5-position of the imidazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as halides, amines.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

Reduction: 4-Methoxy-1-methyl-5-amino-1H-imidazole.

Substitution: Various substituted imidazole derivatives.

Oxidation: 4-Methoxy-1-carboxy-5-nitro-1H-imidazole.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential drug candidate for the treatment of various infections.

Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 4-Methoxy-1-methyl-5-nitro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a potential candidate for targeting hypoxic tumor cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 4-Methoxy-1-methyl-5-nitro-1H-imidazole with key analogs, highlighting differences in substituents, molecular weight, and functional groups.

Key Observations:

- Substituent Effects : The methoxy group in the target compound likely enhances water solubility compared to methyl or ethyl substituents (e.g., 4-Methyl-5-nitro-1H-imidazole). Ethoxy groups (as in ) further increase lipophilicity, which may affect membrane permeability .

- Nitro Group Positioning : The 5-nitro configuration is common in bioactive nitroimidazoles, whereas 4-nitro derivatives (e.g., ) may exhibit distinct electronic properties due to resonance effects .

Biologische Aktivität

4-Methoxy-1-methyl-5-nitro-1H-imidazole is a heterocyclic organic compound recognized for its diverse biological activities. Its unique structure, characterized by the presence of a methoxy group, a methyl group, and a nitro group on the imidazole ring, contributes to its potential applications in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : CHNO

- CAS Number : 31876-68-3

The compound is synthesized primarily through nitration of 4-methoxy-1-methylimidazole using nitric and sulfuric acids, allowing for selective modification at the 5-position of the imidazole ring.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that may damage cellular components. This mechanism is particularly relevant in the context of antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections. For instance, studies have shown that this compound can inhibit the growth of certain strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Antifungal Activity : In a study examining the antifungal properties of imidazole derivatives, this compound was found to be effective against Candida species, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

- Antibacterial Efficacy : Another investigation highlighted its antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a notable reduction in bacterial colony-forming units (CFUs) in treated samples compared to controls .

- Mechanistic Insights : The nitro group’s ability to generate reactive species under hypoxic conditions was linked to enhanced cytotoxicity in cancer cells. This property suggests potential applications in targeted cancer therapies where hypoxia is prevalent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-5-nitroimidazole | Methyl and nitro groups | Antimicrobial activity |

| 5-Methyl-4-nitroimidazole | Methyl and nitro groups | Antimicrobial activity |

| 4-Methoxy-1-methyl-5-nitroimidazole | Methoxy, methyl, and nitro groups | Enhanced solubility and bioavailability; significant antimicrobial properties |

The presence of both methoxy and nitro groups in this compound enhances its solubility and bioavailability compared to its analogs, which may contribute to its superior biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.